N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClN4O2 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its analogues have been studied for their molecular interactions with cannabinoid receptors. For instance, J. Shim and colleagues (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, employing methods like AM1 molecular orbital method, conformational analysis, and 3D-quantitative structure-activity relationship (QSAR) models. This research offers insights into the structural requirements and molecular dynamics for receptor binding, which are crucial for developing specific receptor antagonists (Shim et al., 2002).
Anticancer and Antimicrobial Potential
Compounds structurally related to this compound have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, Kanubhai D. Katariya and colleagues (2021) conducted a study on novel biologically potent heterocyclic compounds, revealing the anticancer activity of certain derivatives. This research contributes to the ongoing exploration of new therapeutic agents in the fight against cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).
Interaction with Dopamine Receptors
Research has also been conducted on the interaction of similar compounds with human dopamine receptors. M. Rowley and colleagues (1997) identified a compound with moderate affinity for the human dopamine D4 receptor. This study is significant for understanding the molecular basis of compounds that might impact neurological functions and disorders (Rowley et al., 1997).
Novel Synthetic Approaches
V. Mamedov and colleagues (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain precursors. This research provides new methodologies for synthesizing compounds with potential biological activities (Mamedov et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the pathogen, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
Given its potential anti-tubercular activity, it’s likely that it leads to the death or growth inhibition of mycobacterium tuberculosis .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-16-3-1-2-4-17(16)23-19(26)18(25)22-13-14-7-11-24(12-8-14)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGHQGCTMSUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.